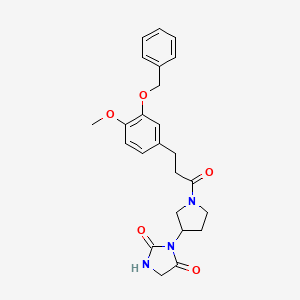

3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione

描述

The compound 3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is a heterocyclic derivative featuring an imidazolidine-2,4-dione (hydantoin) core substituted at position 3 with a pyrrolidin-3-yl group. This pyrrolidine moiety is further functionalized at position 1 with a propanoyl chain linked to a 3-benzyloxy-4-methoxyphenyl aromatic system.

属性

IUPAC Name |

3-[1-[3-(4-methoxy-3-phenylmethoxyphenyl)propanoyl]pyrrolidin-3-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O5/c1-31-20-9-7-17(13-21(20)32-16-18-5-3-2-4-6-18)8-10-22(28)26-12-11-19(15-26)27-23(29)14-25-24(27)30/h2-7,9,13,19H,8,10-12,14-16H2,1H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAFRWSGOXFHPEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)N2CCC(C2)N3C(=O)CNC3=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione generally involves the following steps:

Formation of the benzyloxy intermediate: : Benzyloxy and 4-methoxyphenyl can be reacted under specific conditions to form the desired intermediate.

Propanoylation: : This intermediate undergoes propanoylation to introduce the propanoyl group.

Pyrrolidin-3-yl formation: : The resulting product is further reacted to form the pyrrolidin-3-yl structure.

Imidazolidine-2,4-dione synthesis: : The final step involves the cyclization reaction to form the imidazolidine-2,4-dione ring.

Reaction conditions may include the use of catalysts, specific temperatures, and pH adjustments to optimize yield and purity.

Industrial Production Methods

In industrial settings, large-scale production utilizes optimized reaction conditions, automated systems, and continuous flow reactors to ensure efficient and consistent synthesis of 3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione. This involves stringent quality control measures to maintain the compound's efficacy and purity.

化学反应分析

Types of Reactions it Undergoes

Oxidation: : This compound can undergo oxidation, particularly at the benzyloxy and pyrrolidin-3-yl sites.

Reduction: : Reduction reactions may target the imidazolidine-2,4-dione ring, altering its structure.

Substitution: : The benzyloxy group can be substituted with other functional groups, impacting the compound's reactivity and properties.

Common Reagents and Conditions

Oxidizing agents: : Hydrogen peroxide, potassium permanganate.

Reducing agents: : Lithium aluminium hydride, sodium borohydride.

Substituting agents: : Halogenated compounds, nucleophiles.

Major Products Formed

Oxidized derivatives: : Resulting from reactions at the benzyloxy and pyrrolidin-3-yl sites.

Reduced derivatives: : From reduction of the imidazolidine-2,4-dione ring.

Substituted derivatives: : With modified benzyloxy groups.

科学研究应用

Chemistry

Synthesis of complex organic molecules: : This compound serves as a building block for more complex organic structures.

Study of reaction mechanisms: : Understanding its reactivity aids in the study of organic reaction mechanisms.

Biology

Biological assays: : Used in assays to study enzyme interactions and cellular processes.

Pharmacology: : Investigated for potential therapeutic effects in various diseases.

Medicine

Drug development: : Explored as a potential pharmaceutical agent due to its unique functional groups.

Diagnostic tools: : Utilized in the development of diagnostic assays and tools.

Industry

Polymer synthesis: : Its derivatives are used in the production of specialized polymers.

Catalysis: : Acts as a catalyst in certain industrial chemical reactions.

作用机制

The mechanism by which 3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione exerts its effects often involves interaction with specific molecular targets and pathways:

Binding to enzymes: : This compound can bind to certain enzymes, modulating their activity.

Pathway modulation: : Influences various biochemical pathways by altering the activity of key proteins and enzymes.

相似化合物的比较

Comparison with Similar Compounds

Core Heterocycle Variations

The imidazolidine-2,4-dione core distinguishes the target compound from analogs with oxazolidine-2,4-dione (oxygen atom in the ring), thiazolidine-2,4-dione (sulfur atom), or pyrrolidine-2,4-dione (five-membered ring with two ketones) cores. These structural differences influence electronic properties, metabolic stability, and binding interactions:

- Molecular weight = 318.32 .

- Molecular weight = 336.4 .

- Pyrrolidine-2,4-dione (e.g., 3-[(Hydroxy)(4-isopropoxy-2-methoxyphenyl)methylene]-1-isopropylpyrrolidine-2,4-dione): Exhibits antibiotic activity due to the tricarbonyl-methane fragment, a feature absent in the target compound’s hydantoin core .

Substituent Effects

The 3-benzyloxy-4-methoxyphenylpropanoyl substituent in the target compound is structurally distinct from analogs with simpler aryl or alkyl groups:

- Pyrimidine-2,4-dione derivatives (e.g., 6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione): Benzyloxy groups enhance steric bulk but may reduce metabolic stability compared to the target compound’s methoxy group .

Structural and Physical Properties

Key structural insights from related compounds:

- Bond Lengths : In pyrrolidine-2,4-dione derivatives, C=O bond lengths (1.219–1.318 Å) vary depending on hydrogen bonding and conjugation, which may also apply to the target compound’s hydantoin core .

- Dihedral Angles: The dihedral angle between the enol ring and aromatic substituent in the target compound is likely similar to 53° observed in structurally related compounds, affecting molecular planarity and intermolecular interactions .

Data Tables

Table 1. Comparison of Core Structures and Properties

生物活性

The compound 3-(1-(3-(3-(benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be broken down into structural components that contribute to its biological activity:

- Benzyloxy Group : Enhances lipophilicity and may improve bioavailability.

- Methoxy Group : Often associated with increased potency in phenolic compounds.

- Pyrrolidine and Imidazolidine Rings : These heterocyclic structures are known for their roles in various biological activities including modulation of enzyme activity.

Molecular Formula

- C24H29N2O5

- Molecular Weight : 443.56 g/mol

Antitumor Activity

Research indicates that compounds similar to this structure exhibit significant antitumor properties. For instance, derivatives of imidazolidine have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways such as the ERK1/2 pathway.

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| 9k | Rhabdomyosarcoma | Suppresses ERK1/2 pathway | |

| 9m | Rhabdomyosarcoma | Inhibits EV71 induced cytopathic effect |

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Antiviral Properties

Recent studies have highlighted the antiviral potential of imidazolidine derivatives against viruses such as Enterovirus 71 (EV71). The inhibition of viral replication through modulation of cellular pathways presents a promising therapeutic avenue.

The mechanisms through which this compound exerts its biological effects are still under investigation but may include:

- Enzyme Inhibition : Targeting specific enzymes involved in tumor progression or viral replication.

- Signal Transduction Modulation : Altering pathways such as MAPK/ERK that are critical in cell growth and survival.

- Gene Expression Regulation : Influencing the expression of genes involved in inflammation and immune response.

Case Studies

- In vitro Studies : Compounds structurally related to 3-(1-(3-(3-(benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione have been evaluated in various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.

- Animal Models : Preliminary studies using animal models indicate that administration of similar compounds leads to reduced tumor size and improved survival rates, suggesting potential for clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。